1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone (CAS 1048384-87-7) vs. Chloro Analog: Lipophilicity Comparison
The target compound exhibits a predicted LogP of 3.0655 [1], which is approximately 0.11 log units higher than its direct chloro analog (1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, CAS 207994-12-5), which has a reported LogP of 2.9564 . This indicates a marginally higher lipophilicity for the bromo derivative, which can influence membrane permeability and distribution in biological systems [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.0655 |
| Comparator Or Baseline | 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone (LogP = 2.9564) |
| Quantified Difference | ΔLogP = +0.1091 |
| Conditions | Predicted values from computational models |
Why This Matters
For medicinal chemists, a difference in LogP of >0.1 can significantly affect compound distribution, clearance, and target engagement in vivo, making the bromo compound a preferred starting point for lipophilicity-driven optimization.
- [1] ChemSrc. (2017). 1048384-87-7: 1-(3-Bromo-5-(Trifluoromethyl)Pyridin-2-Yl)Ethanone. Retrieved from m.chemsrc.com View Source
